molecular formula C8H15ClN2O3 B1383751 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride CAS No. 2060004-94-4

9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride

Cat. No.: B1383751
CAS No.: 2060004-94-4
M. Wt: 222.67 g/mol
InChI Key: WBBKSWJQNHKQIN-UHFFFAOYSA-N
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Description

9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride is a complex heterocyclic compound It features a morpholine ring fused with an oxazine ring, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride typically involves the cyclization of amino alcohols and related compounds. One common method involves the use of 1,2-amino alcohols, which undergo a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often include the use of α-haloacid chlorides and transition metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the efficient and scalable production of morpholine derivatives . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

9a-(Aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and oxazine-containing compounds. Examples include:

Uniqueness

What sets 9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride apart is its unique fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

9a-(aminomethyl)-1,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c9-4-8-5-12-2-1-10(8)7(11)3-13-6-8;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBKSWJQNHKQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1C(=O)COC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride
Reactant of Route 2
9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride
Reactant of Route 3
9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride
Reactant of Route 4
9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride
Reactant of Route 5
9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride
Reactant of Route 6
9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride

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